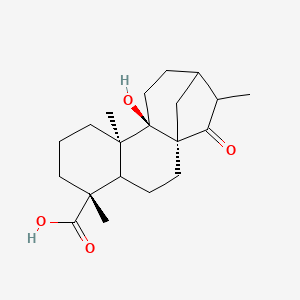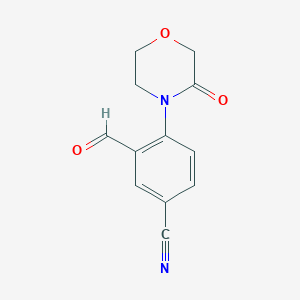
3-Formyl-4-(3-oxomorpholino)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formyl-4-(3-oxomorpholino)benzonitrile: is an organic compound characterized by the presence of a formyl group, a benzonitrile moiety, and a morpholino ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-(3-oxomorpholino)benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 3-formylbenzonitrile, which can be synthesized from 3-bromobenzaldehyde through a cyanation reaction using copper(I) cyanide. The resulting 3-formylbenzonitrile is then subjected to a nucleophilic substitution reaction with morpholine to introduce the morpholino group. The final step involves the oxidation of the morpholino group to form the oxomorpholino derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
3-Formyl-4-(3-oxomorpholino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Primary amines or hydrazines in the presence of a mild acid catalyst.
Major Products Formed
Oxidation: 3-Carboxy-4-(3-oxomorpholino)benzonitrile.
Reduction: 3-Formyl-4-(3-aminomorpholino)benzonitrile.
Substitution: This compound derivatives with various imine or hydrazone groups
科学的研究の応用
3-Formyl-4-(3-oxomorpholino)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl and nitrile groups.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 3-Formyl-4-(3-oxomorpholino)benzonitrile involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrile group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity. The morpholino ring provides structural stability and enhances the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
3-Formylbenzonitrile: Lacks the morpholino group, making it less versatile in certain applications.
4-Formylbenzonitrile: Similar structure but with the formyl group in a different position, affecting its reactivity and binding properties.
3-Cyanobenzaldehyde: Similar to 3-Formylbenzonitrile but with a different functional group arrangement
Uniqueness
3-Formyl-4-(3-oxomorpholino)benzonitrile is unique due to the presence of both a formyl group and a morpholino ring, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C12H10N2O3 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC名 |
3-formyl-4-(3-oxomorpholin-4-yl)benzonitrile |
InChI |
InChI=1S/C12H10N2O3/c13-6-9-1-2-11(10(5-9)7-15)14-3-4-17-8-12(14)16/h1-2,5,7H,3-4,8H2 |
InChIキー |
YEPWTTAHSNCUIB-UHFFFAOYSA-N |
正規SMILES |
C1COCC(=O)N1C2=C(C=C(C=C2)C#N)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate](/img/structure/B15146234.png)
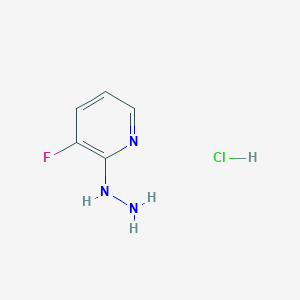
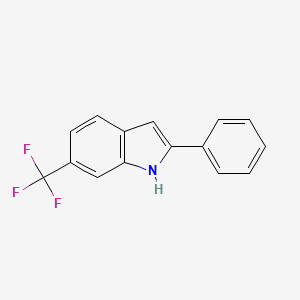
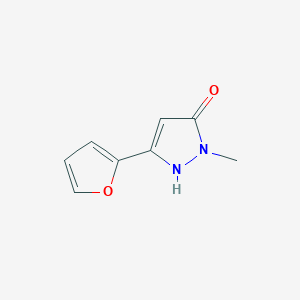
![(6-{[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B15146262.png)
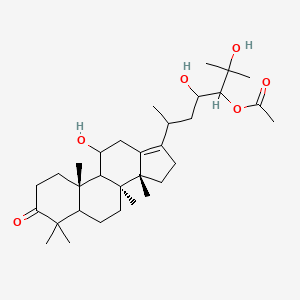
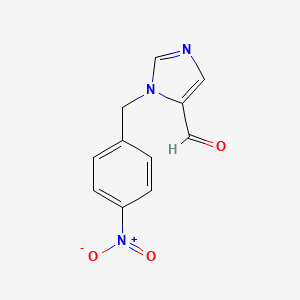
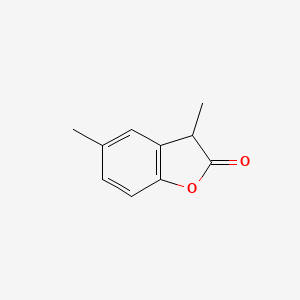
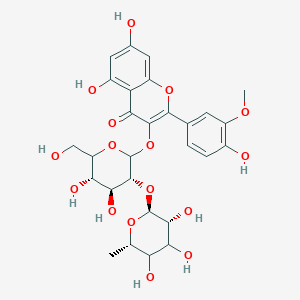
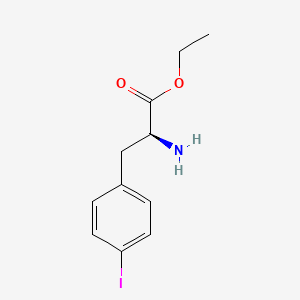
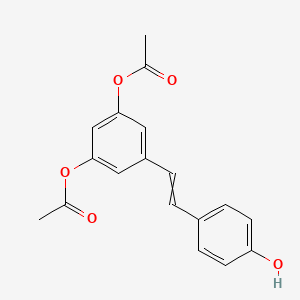
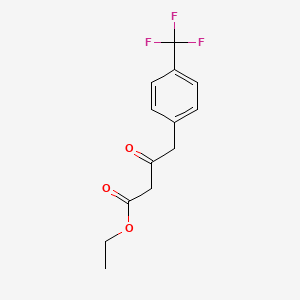
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)
